Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester
CAS No.: 72735-15-0
Cat. No.: VC18468897
Molecular Formula: C6H13N3O3
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72735-15-0 |
---|---|
Molecular Formula | C6H13N3O3 |
Molecular Weight | 175.19 g/mol |
IUPAC Name | propan-2-yl N-[[methyl(nitroso)amino]methyl]carbamate |
Standard InChI | InChI=1S/C6H13N3O3/c1-5(2)12-6(10)7-4-9(3)8-11/h5H,4H2,1-3H3,(H,7,10) |
Standard InChI Key | QFFKAHWVGUMMGQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC(=O)NCN(C)N=O |
Introduction
Chemical Identity and Structural Properties
Basic Identifiers
Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is systematically named propan-2-yl N-[[methyl(nitroso)amino]methyl]carbamate under IUPAC nomenclature . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 72735-15-0 | |
Molecular Formula | ||
Molecular Weight | 175.19 g/mol | |
SMILES Notation | CC(C)OC(=O)NCN(C)N=O | |
InChIKey | QFFKAHWVGUMMGQ-UHFFFAOYSA-N |
The compound features a carbamate group () linked to a methylnitrosamino moiety () via a methylene bridge, with an isopropyl ester terminal .
Computed Physicochemical Properties
PubChem’s computational data provides insight into its physicochemical behavior :
Property | Value |
---|---|
XLogP3-AA (Partition Coefficient) | 0.8 |
Topological Polar Surface Area | 71 Ų |
Hydrogen Bond Donor Count | 1 |
Rotatable Bond Count | 4 |
Complexity | 160 |
These properties suggest moderate hydrophobicity and significant molecular flexibility, which may influence its reactivity and solubility in organic solvents.
Analytical Characterization
Spectroscopic Methods
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation:
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GC-MS Profile:
The compound’s GC-MS spectrum (NIST Library No. 235008) shows dominant peaks at m/z 43 (base peak), 30, and 116, corresponding to fragment ions from the isopropyl and nitroso groups . -
High-Resolution MS:
The exact mass is calculated as 175.09569 Da, matching the molecular formula .
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, leveraging the nitroso group’s absorbance characteristics.
Hazard | Precautionary Measure |
---|---|
Suspected carcinogen | Use fume hoods and closed systems |
Skin/eye irritation | Wear nitrile gloves and goggles |
Thermal decomposition risks | Avoid high temperatures |
Recent Advances and Future Directions
As of April 2025, PubChem’s updated entry highlights ongoing computational studies exploring its metabolic pathways and detoxification mechanisms . Key unresolved questions include:
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